molecular formula C23H20N2O4 B15093502 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- CAS No. 501015-39-0

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-

Cat. No.: B15093502
CAS No.: 501015-39-0
M. Wt: 388.4 g/mol
InChI Key: LCSLKNWMYOONQH-NRFANRHFSA-N
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Description

Chemical Name: (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid Synonyms: Fmoc-L-3-(2-pyridyl)alanine; Fmoc-β-(2-pyridyl)-Ala-OH; CAS 185379-40-2 Molecular Formula: C₂₃H₂₀N₂O₄ Molecular Weight: 388.42 g/mol Key Properties:

  • Physical State: Pale yellow crystalline powder .
  • Melting Point: 151°C .
  • Boiling Point: 630.9°C (estimated) .
  • logP: 4.01 (lipophilicity) .
  • Purity: ≥97% (HPLC) .
  • Storage: -20°C, dry, and protected from light .

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected β-amino acid with a 2-pyridyl substituent. It is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile protection, enabling mild deprotection conditions . The pyridine moiety contributes to unique electronic and steric properties, facilitating applications in drug discovery and bioconjugation.

Properties

CAS No.

501015-39-0

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid

InChI

InChI=1S/C23H20N2O4/c26-22(27)13-21(20-11-5-6-12-24-20)25-23(28)29-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19,21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1

InChI Key

LCSLKNWMYOONQH-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridinepropylamines .

Scientific Research Applications

2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an ergogenic supplement.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound belongs to a class of Fmoc-protected amino acids with aromatic side chains. Below is a comparative analysis of its analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) logP Key Features
Target (185379-40-2) 2-Pyridyl C₂₃H₂₀N₂O₄ 388.42 4.01 Basic pyridine nitrogen; moderate lipophilicity .
Fmoc-3-(1H-indol-3-yl)-L-alanine (EN300-81250) Indole C₂₄H₂₀N₂O₄ 400.44 ~4.5* Bulky indole group; increased hydrophobicity; potential for π-π stacking .
Fmoc-3-(3,5-difluorophenyl)-D-phenylalanine (0541AB) 3,5-Difluorophenyl C₂₅H₂₀F₂N₂O₄ 450.44 ~3.8* Electronegative fluorine atoms; enhanced metabolic stability .
Fmoc-3-(thiophen-3-yl)-L-alanine (186320-06-9) Thiophene C₂₂H₁₉NO₄S 393.46 ~3.9* Sulfur-containing aromatic ring; lower basicity than pyridine .
Fmoc-3-(o-tolyl)-L-phenylalanine (211637-75-1) o-Tolyl C₂₅H₂₃NO₄ 401.45 ~4.2* Steric hindrance from methyl group; altered solubility .
Fmoc-3-(pyridazin-4-yl)-L-alanine (EN300-746410) Pyridazine C₂₄H₂₀N₂O₄ 400.44 ~3.7* Diazine ring; electron-deficient; potential for hydrogen bonding .

*Estimated based on structural analogs.

Key Research Findings

Pyridine vs. Indole :

  • The 2-pyridyl group in the target compound provides a coordination site for metal ions, useful in catalytic peptides . In contrast, indole derivatives (e.g., EN300-81250) are preferred in kinase inhibitor research due to their resemblance to tryptophan .

Fluorinated Analogs :

  • The 3,5-difluorophenyl analog (CAS 0541AB) exhibits improved metabolic stability and bioavailability compared to the pyridyl variant, making it suitable for in vivo studies .

Thiophene vs. Pyridine :

  • Thiophene-containing analogs (e.g., 186320-06-9) show reduced basicity, which minimizes undesired protonation in acidic environments during SPPS .

Steric Effects :

  • The o-tolyl substituent in CAS 211637-75-1 introduces steric hindrance, slowing coupling reactions but improving resistance to enzymatic degradation .

Biological Activity

2-Pyridinepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βS)-, also known by its CAS number 185379-40-2, is a compound of significant interest in medicinal chemistry and biological research. This compound belongs to a class of amino acids and derivatives that have been explored for their potential therapeutic applications, including anti-infection properties and roles in various cellular pathways.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4C_{23}H_{20}N_{2}O_{4}, with a molecular mass of 388.42 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Biological Activity Overview

Research has indicated that 2-Pyridinepropanoic acid exhibits various biological activities, including:

  • Anti-infection : The compound has shown efficacy against multiple pathogens including bacteria and viruses.
  • Cellular Pathways : It interacts with significant signaling pathways such as the MAPK/ERK pathway, PI3K/Akt/mTOR pathway, and NF-κB signaling.
  • Apoptosis and Autophagy : The compound has been implicated in the regulation of apoptosis and autophagy processes in cells, which are crucial for maintaining cellular homeostasis.

Anti-infection Properties

The compound has been studied for its activity against several infectious agents:

  • Bacterial Infections : Demonstrated effectiveness against antibiotic-resistant strains.
  • Viral Infections : Active against viruses such as HIV and influenza, suggesting a role in antiviral therapy.

Mechanistic Studies

Research indicates that 2-Pyridinepropanoic acid may exert its effects through:

  • Inhibition of Protein Kinases : This can lead to altered cell cycle progression and apoptosis.
  • Modulation of Immune Responses : It may enhance or inhibit specific immune pathways, contributing to its anti-infective properties.

Case Studies

  • Study on Antiviral Activity : A recent study evaluated the efficacy of 2-Pyridinepropanoic acid against HIV. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for further development as an antiviral agent.
  • Bacterial Resistance Research : Another investigation focused on the compound's ability to combat multi-drug resistant bacterial strains. The findings revealed that it could restore sensitivity to certain antibiotics when used in combination therapies.

Data Tables

Activity TypePathway/MechanismObserved Effect
Anti-infectionBacterial inhibitionEffective against resistant strains
AntiviralHIV replication inhibitionReduced viral load
ApoptosisMAPK/ERK pathway modulationInduction of cell death
AutophagyPI3K/Akt/mTOR pathway involvementEnhanced cellular clearance

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